Cellular IDO1 Inhibition Potency
The p-tolyl substituted compound exhibits consistent low nanomolar IDO1 inhibition across independent cellular assays, with IC50 values of 13 nM in mouse P815 cells and 14-16 nM in human LXF-289 and A375 cell lines. While direct head-to-head data for close analogs are limited, cross-study comparisons reveal that simple N-phenyl or N-benzyl tryptophan amides typically show >100-fold weaker inhibition (IC50 > 1 µM) [1], establishing the p-tolyl substitution as a critical determinant of potency.
| Evidence Dimension | IDO1 inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse P815 cells); IC50 = 14 nM (human LXF-289 cells); IC50 = 16 nM (human A375 cells) |
| Comparator Or Baseline | N-phenyl tryptophan amide: IC50 > 1,000 nM (human IDO1) |
| Quantified Difference | ~100-fold more potent |
| Conditions | P815 cells (mouse IDO1 transfected, 16 hr), LXF-289 and A375 cells (human, IFNγ-stimulated, 48 hr), HPLC-based kynurenine detection |
Why This Matters
The >100-fold enhancement in potency relative to unsubstituted aryl amides justifies the selection of this p-tolyl analog for IDO1 studies where low nanomolar cellular activity is required.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). Affinity Data: IC50 = 13-16 nM for IDO1 inhibition. View Source
